2-(4-Phenylquinazolin-2-yl)oxybenzamide
説明
2-(4-Phenylquinazolin-2-yl)oxybenzamide is a heterocyclic compound featuring a quinazoline core substituted with a phenyl group at the 4-position and linked via an ether oxygen to a benzamide moiety. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications such as enzyme inhibition. Its quinazoline core is known for interactions with biological targets like kinases or adenosine receptors, while the oxybenzamide linkage may influence binding affinity and solubility .
特性
IUPAC Name |
2-(4-phenylquinazolin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c22-20(25)16-11-5-7-13-18(16)26-21-23-17-12-6-4-10-15(17)19(24-21)14-8-2-1-3-9-14/h1-13H,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMHQIHHXHBVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)OC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
化学反応の分析
Condensation and Cyclization
-
Step 1 : Reaction of methyl 3-hydroxy-2-aminobenzoate with benzoyl chlorides (e.g., 4-nitrobenzoyl chloride) under reflux in m-xylene to form intermediate amides .
-
Step 2 : Cyclization using pyridinium-4-toluenesulfonate (PPTS) in m-xylene to form benzoxazole derivatives, followed by conversion to carboxylic acids or amides via hydrolysis or ammonia treatment .
-
Step 3 : Substitution of aromatic rings (e.g., bromine substitution) to introduce functional groups, enabling further reactions .
Amidation and Functionalization
-
Ammonia-mediated amidation : Conversion of carboxylic acids to amides using liquid ammonia under high pressure and temperature .
-
Microwave-assisted synthesis : Accelerated reaction times for quinazolinone derivatives via microwave irradiation, enhancing yield and efficiency .
Substitution and Cyclization
-
Benzoxazole formation : Intramolecular nucleophilic attack by hydroxyl groups on carbonyl carbons, facilitated by PPTS as a catalyst, leading to ring closure .
-
Quinazolinone rearrangement : Molecular rearrangement during amidation under basic conditions, forming quinazolinone derivatives instead of benzoxazoles in some cases .
Amidation and Functionalization
-
Carboxylic acid to amide : Conversion via thionyl chloride (SOCl₂) and ammonia (NH₃), introducing the amide group critical for biological activity .
-
Halogen substitution : Bromination or methoxylation of aromatic rings to modulate electronic properties and reactivity .
PARP Inhibition
-
In vitro assays : The compound inhibits poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme, with IC₅₀ values in the micromolar range .
-
Mechanism : The quinazolinone core interacts with PARP’s catalytic site, preventing NAD⁺ binding and enzyme activity .
Vasorelaxant Effects
-
Endothelium-dependent relaxation : Certain derivatives (e.g., 4-phenylquinazolin-2(1H)-one) induce vasorelaxation via endothelium-derived factors, with IC₅₀ values as low as 3.41 µM .
| Activity | Compounds | IC₅₀ (µM) | Reference |
|---|---|---|---|
| PARP inhibition | Benzoxazole-4-carboxamides | 0.1–10 | |
| Vasorelaxation | 4-Phenylquinazolin-2(1H)-one | 3.41–39.72 |
Structural Variations and Derivatives
-
Substituted quinazolinones : Introduction of methoxy, nitro, or halogen groups on the phenyl ring enhances selectivity and potency in PARP inhibition .
-
Benzoxazole derivatives : Substitution with electron-withdrawing groups (e.g., nitro) improves enzymatic binding affinity .
Challenges and Innovations
類似化合物との比較
Structural Variations and Functional Group Analysis
Key Structural Differences :
Functional Group Impact :
- Oxy vs.
- Substituent Effects : Pyridinyl (in ) or piperidinyl (in ) groups increase solubility and bioavailability, whereas phenyl groups (as in the target compound) may enhance π-π stacking with aromatic residues in proteins.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Phenylquinazolin-2-yl)oxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling phenoxybenzamide derivatives with substituted quinazoline precursors. Key steps include:
- Catalytic Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce the phenyl group to the quinazoline core .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .
- Characterization : Validate intermediates via 1H NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹) .
Q. How should researchers characterize the purity and structural integrity of 2-(4-Phenylquinazolin-2-yl)oxybenzamide?
- Methodological Answer : Use a combination of techniques:
- Spectroscopy : 1H/13C NMR for proton/carbon assignments; IR for functional group validation .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 385.2 [M+H]+) .
- Thermal Analysis : TGA/DTA to assess decomposition patterns and stability (e.g., onset degradation at 220°C) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of 2-(4-Phenylquinazolin-2-yl)oxybenzamide with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzyme active sites (e.g., kinases or proteases). Analyze binding poses (e.g., hydrogen bonds with catalytic residues) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR Modeling : Train models on datasets of analogous benzamide derivatives to predict IC50 values .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with literature analogs (e.g., shifts in aromatic protons due to electron-withdrawing groups) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
- Crystallography : If feasible, obtain single-crystal X-ray data to unambiguously assign the structure .
Q. What experimental design frameworks are effective for optimizing the synthesis of 2-(4-Phenylquinazolin-2-yl)oxybenzamide?
- Methodological Answer :
- Factorial Design : Test variables (temperature, solvent, catalyst ratio) in a 2³ design to identify significant factors and interactions .
- Response Surface Methodology (RSM) : Model yield as a function of variables and derive optimal conditions via central composite design .
- AI-Driven Optimization : Implement machine learning (e.g., Bayesian optimization) to iteratively refine reaction parameters .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
